1-(4-Methoxyphenyl)-3-(3-nitroanilino)-1-propanone

Description

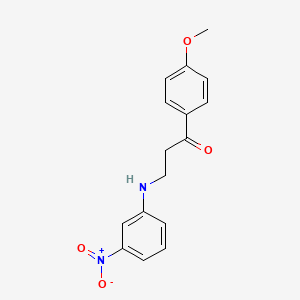

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(3-nitroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-22-15-7-5-12(6-8-15)16(19)9-10-17-13-3-2-4-14(11-13)18(20)21/h2-8,11,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMBKFFRPHQLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-85-0 | |

| Record name | 1-(4-METHOXYPHENYL)-3-(3-NITROANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Methoxyphenyl)-3-(3-nitroanilino)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a nitroaniline moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through several mechanisms:

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

- Protein Interaction : The compound may modulate the activity of specific proteins or enzymes involved in cell signaling pathways, influencing processes such as proliferation and apoptosis .

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H520 (NSCLC) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Disruption of microtubule formation |

These results indicate that the compound exhibits significant antiproliferative activity across different cancer types, with mechanisms involving apoptosis induction and cell cycle disruption .

Case Studies

A notable case study involved the administration of this compound in xenograft models. Tumor size reduction was observed, suggesting in vivo efficacy. The study highlighted the compound's ability to penetrate cellular membranes effectively, which is crucial for therapeutic applications in oncology .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a precursor for synthesizing various biologically active molecules. Its structural components can be modified to develop new drug candidates targeting specific diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of 1-(4-Methoxyphenyl)-3-(3-nitroanilino)-1-propanone exhibit cytotoxic effects against different cancer cell lines. The presence of the nitro group is believed to enhance its ability to induce apoptosis in cancer cells.

- Antimicrobial Properties : Research has also highlighted its potential antimicrobial activity. Compounds derived from this structure have been tested against various bacterial strains, showing significant inhibition of growth.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate. It can be utilized in:

- Coupling Reactions : The compound can participate in coupling reactions to form more complex structures, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization : Its functional groups allow for further modifications, enabling chemists to explore a variety of derivatives with potentially enhanced properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death. The study highlighted the need for further investigation into the compound's mechanism of action and potential as a lead compound in drug development.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of several derivatives synthesized from this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Key Observations:

- Electron Effects: The nitro group (-NO₂) enhances electrophilicity and hydrogen-bonding capacity compared to chloro (-Cl) or methyl (-CH₃) substituents .

- Polarity : Methoxy (-OCH₃) increases solubility in polar solvents, while tert-butyl (in Avobenzone) enhances lipophilicity .

Structure-Activity Relationships (SAR)

- Substituent Position: Meta-substitution on the anilino ring (e.g., 3-nitro vs. 4-nitro) may influence binding to biological targets. For example, 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (C₂₁H₁₈N₂O₄) demonstrates altered electronic profiles compared to para-substituted analogs .

- Hybrid Structures: Compounds like 1-(3,4-dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone (from Tacca chantrieri) highlight the impact of multiple methoxy groups on bioactivity .

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxyphenyl)-3-(3-nitroanilino)-1-propanone?

Methodological Answer:

The compound can be synthesized via a Mannich-type reaction or condensation reactions between 4-methoxyphenylpropanone derivatives and nitro-substituted aniline precursors. For example:

- Step 1: React 1-(4-methoxyphenyl)propanone with 3-nitroaniline in the presence of a Lewis acid (e.g., ZnCl₂) or under basic conditions (e.g., K₂CO₃ in ethanol) to form the imine intermediate .

- Step 2: Optimize regioselectivity using temperature control (60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions like over-nitration or oxidation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product .

Advanced: How can computational methods predict regioselectivity in the synthesis of this compound?

Methodological Answer:

Regioselectivity in the nitroanilino substitution can be modeled using density functional theory (DFT) to calculate transition-state energies and electron-density maps. Key steps:

- Use software like Gaussian or ORCA to analyze the electrophilic aromatic substitution (EAS) mechanism at the 3-nitroaniline moiety.

- Compare activation barriers for substitution at ortho, meta, and para positions relative to the methoxy group .

- Validate predictions experimentally via HPLC-MS to quantify product ratios under varying conditions (e.g., solvent polarity, catalyst choice) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify the methoxy group (δ ~3.8 ppm in ¹H NMR) and nitroanilino protons (δ ~6.8–8.2 ppm). ¹³C NMR confirms the propanone carbonyl (δ ~200 ppm) .

- IR Spectroscopy: Detect C=O stretching (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Contradictions often arise due to impurity profiles or polymorphism . To resolve:

- Perform HPLC purity analysis (>98% purity threshold) .

- Use solubility parameter calculations (Hansen solubility parameters) to predict solvent compatibility .

- Experimentally validate via phase-solubility studies in binary solvent systems (e.g., DMSO/water or ethanol/hexane) .

Basic: What are the primary applications of this compound in biological research?

Methodological Answer:

- Enzyme Inhibition Studies: Screen against kinases or oxidoreductases due to the nitro group’s electron-withdrawing properties .

- Antimicrobial Assays: Test in agar diffusion models (e.g., against Gram-positive bacteria) at concentrations of 10–100 µg/mL .

- Structural Probes: Use fluorescence quenching (via nitro groups) to study protein-ligand interactions .

Advanced: How does the nitro group influence reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

- Mechanism: The nitro group stabilizes transition states via resonance, enabling selective C–H functionalization at the ortho position .

- Optimization: Use Pd(OAc)₂/XPhos catalysts in toluene/water (100°C, 12h) to achieve >80% yield .

- Limitations: Nitro reduction (to NH₂) may occur under hydrogenation conditions; monitor via TLC .

Basic: What stability challenges exist for this compound under ambient conditions?

Methodological Answer:

- Photodegradation: The nitro group makes the compound light-sensitive. Store in amber vials at –20°C .

- Hydrolysis: The propanone carbonyl may hydrolyze in aqueous acidic/basic conditions. Test stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystal Growth: Use slow evaporation (acetone/ethanol) to obtain single crystals.

- Data Collection: Resolve torsional angles between the methoxyphenyl and nitroanilino groups using Mo-Kα radiation (λ = 0.7107 Å).

- Analysis: Compare experimental bond lengths/angles with DFT-optimized structures to validate intramolecular H-bonding (e.g., O–H···N interactions) .

Basic: What are common impurities in synthesized batches, and how are they removed?

Methodological Answer:

- Byproducts: Unreacted 3-nitroaniline or over-oxidized ketones.

- Removal: Use flash chromatography (hexane:ethyl acetate, 3:1) or acid-base extraction (pH 4–5 to precipitate nitroaniline) .

- QC Metrics: Purity ≥95% via HPLC (C18 column, 254 nm) .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.